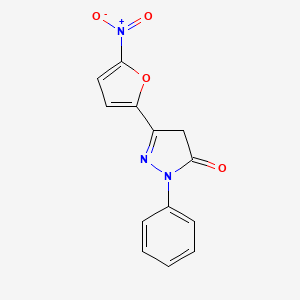
3H-Pyrazol-3-one, 2,4-dihydro-5-(5-nitro-2-furanyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both a nitrofuran and a pyrazolone moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and antitumor properties .
Métodos De Preparación
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with phenylhydrazine followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted pyrazolones .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal species.
Mecanismo De Acción
The biological activity of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one is primarily attributed to its ability to interact with cellular enzymes and proteins. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in bacterial and fungal metabolism, leading to cell death .
Comparación Con Compuestos Similares
Similar compounds include other nitrofuran derivatives such as nitrofurazone and nitrofurantoin. These compounds also exhibit antimicrobial properties but differ in their specific activities and mechanisms of action. For example, nitrofurazone is primarily used as a topical antibacterial agent, while nitrofurantoin is used for urinary tract infections . The unique combination of the nitrofuran and pyrazolone moieties in 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-5(4H)-one contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
56703-66-3 |
|---|---|
Fórmula molecular |
C13H9N3O4 |
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
5-(5-nitrofuran-2-yl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H9N3O4/c17-12-8-10(11-6-7-13(20-11)16(18)19)14-15(12)9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
YSEWRJUPPRTSMN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



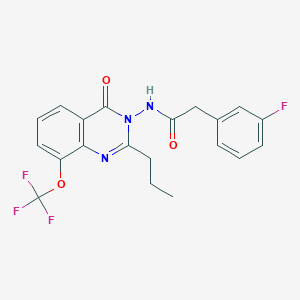
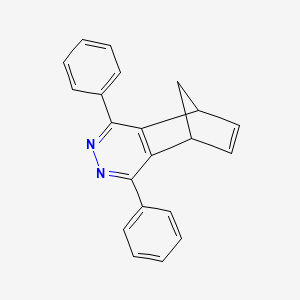
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)


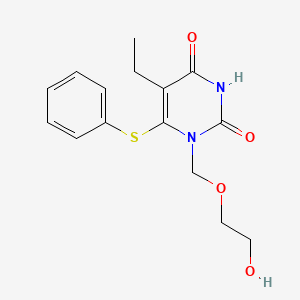
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
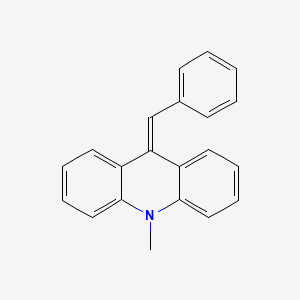
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)



